![molecular formula C12H15Cl2NO B11858387 7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11858387.png)
7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride is a chemical compound with the molecular formula C12H15Cl2NO. This compound is known for its unique spiro structure, which consists of a benzofuran ring fused to a piperidine ring. The presence of a chlorine atom at the 7th position of the benzofuran ring adds to its distinct chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed coupling reactions.
Spirocyclization: The spirocyclization step involves the reaction of the benzofuran derivative with a piperidine derivative under specific conditions to form the spiro compound.
Industrial Production Methods
Industrial production of 7-Chloro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride undergoes various chemical reactions, including:
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
7-Chloro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Chloro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride .
- 7-Chloro-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride .
- 7-Chloro-2H-spiro[benzofuran-3,4’-piperidine] hydrochloride .
Uniqueness
7-Chloro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride is unique due to its specific spiro structure and the presence of a chlorine atom at the 7th position, which imparts distinct chemical and biological properties compared to similar compounds .
Propiedades
Fórmula molecular |
C12H15Cl2NO |
|---|---|
Peso molecular |
260.16 g/mol |
Nombre IUPAC |
7-chlorospiro[3H-1-benzofuran-2,4'-piperidine];hydrochloride |
InChI |
InChI=1S/C12H14ClNO.ClH/c13-10-3-1-2-9-8-12(15-11(9)10)4-6-14-7-5-12;/h1-3,14H,4-8H2;1H |
Clave InChI |
AEKXIKCBTDFCFB-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12CC3=C(O2)C(=CC=C3)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11858305.png)

![2-Phenyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B11858324.png)
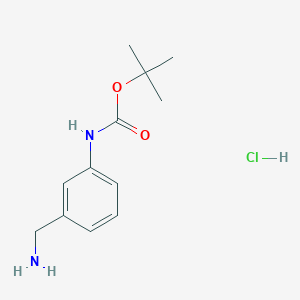

![4-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)morpholin-3-one](/img/structure/B11858336.png)

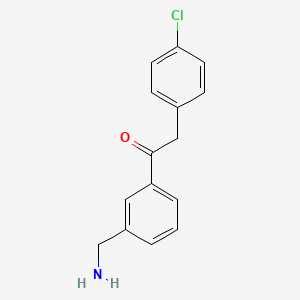
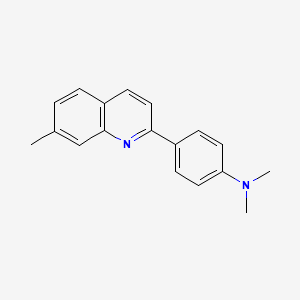
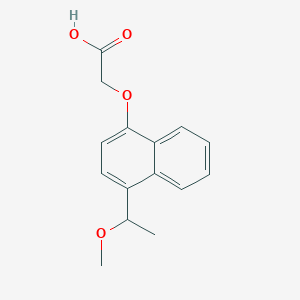


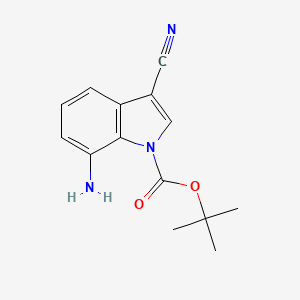
![4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11858408.png)
